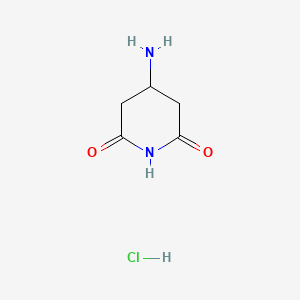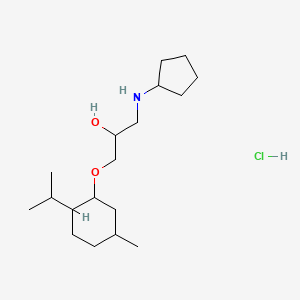![molecular formula C17H15N3O3 B2934142 4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid CAS No. 331841-33-9](/img/structure/B2934142.png)
4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been reported in several studies . For instance, 2-mercaptobenzimidazole (2MBI) derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities . The antimicrobial activity of synthesized 2MBI derivatives were evaluated against Gram positive and Gram negative bacterial species as well as fungal species .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques. For example, IR, NMR, MS and elemental analyses have been used to structurally characterize 2MBI derivatives .Chemical Reactions Analysis
Benzimidazole and its derivatives participate in a variety of chemical reactions. For instance, they have been broadly examined for their anticancer potential .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives are known for their broad range of antimicrobial activities. The presence of the imidazole ring in the compound suggests potential antibacterial, antifungal, and antiprotozoal properties. Research has shown that imidazole-containing compounds can act as effective agents against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial drugs .
Anticancer Potential
Compounds with an imidazole core have been studied for their anticancer properties. They can interact with DNA or inhibit key enzymes involved in cancer cell proliferation. The benzodiazole moiety in the compound may contribute to its ability to bind to DNA or protein targets, offering a pathway for the development of novel anticancer therapies .
Anti-inflammatory Applications
The anti-inflammatory properties of imidazole derivatives are well-documented. They can modulate the body’s inflammatory response, potentially making them useful in treating conditions like arthritis or other inflammatory diseases. The specific structure of this compound could be explored for its efficacy in reducing inflammation .
Antiviral Uses
Imidazole rings are present in several antiviral drugs. They can inhibit viral replication by targeting viral enzymes or interfering with viral DNA/RNA synthesis. Given the ongoing need for new antiviral agents, especially in the wake of pandemics, the compound’s structure could be pivotal in synthesizing new drugs to combat viral infections .
Gastrointestinal Therapeutics
Some imidazole derivatives are used in treating gastrointestinal disorders due to their ability to inhibit proton pumps and reduce stomach acidity. The compound’s similarity to known antiulcer medications suggests potential applications in treating ulcers and other acid-related gastrointestinal conditions .
Cardiovascular Drug Development
Imidazole-containing compounds have been implicated in cardiovascular drug development. They can act on various targets within the cardiovascular system, including blood pressure regulation and heart rate control. The compound’s unique structure could lead to new treatments for hypertension and other cardiovascular diseases .
Neurological Disorders
The benzodiazole component of the compound may have neurological implications. Imidazole derivatives have been explored for their neuroprotective effects and potential in treating neurodegenerative diseases. This compound could be a candidate for developing drugs aimed at protecting neural tissue or enhancing neural function .
Metabolic Disease Management
Imidazole derivatives have also been investigated for their role in managing metabolic diseases such as diabetes. They can influence metabolic pathways and insulin signaling, which is crucial for controlling blood sugar levels. The compound’s structure may offer a new approach to treating metabolic disorders .
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with benzimidazole derivatives can vary depending on the specific compound. For instance, some benzimidazole compounds are classified as non-combustible solids and have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H413 (may cause long lasting harmful effects to aquatic life) .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-6-2-1-5-11(12)17-19-13-7-3-4-8-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBWUSFWAOBRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2934062.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)
![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B2934073.png)


![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)
![N-(sec-butyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2934079.png)
![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)
![6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2934082.png)